molecular formula C26H24ClN3O2 B11424053 1-(3-chloro-2-methylphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(3-chloro-2-methylphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11424053
M. Wt: 445.9 g/mol
InChI Key: IVVUALNNQBCQEA-UHFFFAOYSA-N
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Description

1-(3-CHLORO-2-METHYLPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a benzodiazole moiety, and phenoxyethyl and chloromethylphenyl groups. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLORO-2-METHYLPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate amine and carbonyl precursors under acidic or basic conditions.

    Introduction of the Benzodiazole Moiety: This step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Phenoxyethyl Group: This can be done via nucleophilic substitution reactions, where the phenoxyethyl group is introduced using phenoxyethyl halides.

    Chloromethylphenyl Group Addition: This step typically involves Friedel-Crafts alkylation reactions using chloromethylbenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLORO-2-METHYLPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-CHLORO-2-METHYLPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-2-METHYLPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-CHLORO-2-METHYLPHENYL)-3-PHENYLUREA: Shares the chloromethylphenyl group but differs in the core structure.

    3-(2-CHLORO-6-METHYLPHENYL)-1-METHYL-1-PHENYLUREA: Similar in having a chloromethylphenyl group but with different functional groups.

Uniqueness

1-(3-CHLORO-2-METHYLPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is unique due to its combination of a pyrrolidinone ring, benzodiazole moiety, and phenoxyethyl and chloromethylphenyl groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C26H24ClN3O2

Molecular Weight

445.9 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C26H24ClN3O2/c1-18-21(27)10-7-13-23(18)30-17-19(16-25(30)31)26-28-22-11-5-6-12-24(22)29(26)14-15-32-20-8-3-2-4-9-20/h2-13,19H,14-17H2,1H3

InChI Key

IVVUALNNQBCQEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5

Origin of Product

United States

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